molecular formula C21H19Cl2N7O2 B2704010 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1172973-47-5

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

Cat. No. B2704010
CAS RN: 1172973-47-5
M. Wt: 472.33
InChI Key: METRNLWUSXVEHO-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H19Cl2N7O2 and its molecular weight is 472.33. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential and Synthesis

A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with similar complex structures, showcased their potential as novel antipsychotic agents. These compounds demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a notable difference from clinically available antipsychotic drugs. The synthesis process involved selecting hydroxy and imine functionalities as isosteric replacements for amino and ketone groups, aiming for maximal activity with specific substituents on the pyrazole ring and phenyl ring. This research highlights the importance of structural modifications in enhancing biological activity without the side effects typical of current antipsychotics (Wise et al., 1987).

Antimicrobial and Anticancer Properties

Research into the synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds revealed their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating potential for treating diseases where these enzymes are implicated. The compounds showed significant activity, particularly against acetylcholinesterase, suggesting their use in therapeutic applications related to enzyme inhibition (Rehman et al., 2013).

Another study on thioxothiazolidin-4-one derivatives highlighted their anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of tumor-bearing mice. This suggests their potential as anticancer therapy candidates, capable of inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Enzyme Inhibition and Synthetic Methodologies

The development of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, underscoring the potential of these compounds in oxidative stress-related conditions. These findings indicate the therapeutic possibilities of structurally complex compounds in combating oxidative damage and enhancing cellular defense mechanisms (Chkirate et al., 2019).

properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N7O2/c1-25-20-17(21-27-19(29-32-21)13-4-8-15(23)9-5-13)18(24)30(28-20)11-16(31)26-10-12-2-6-14(22)7-3-12/h2-9H,10-11,24H2,1H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METRNLWUSXVEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

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